Product packaging for 2-Propyl-1H-purin-6(9H)-one(Cat. No.:)

2-Propyl-1H-purin-6(9H)-one

Cat. No.: B12501507
M. Wt: 178.19 g/mol
InChI Key: VHBRFXIQLSKKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyl-1H-purin-6(9H)-one (CAS 1027527-77-0) is a purine derivative with a molecular formula of C₈H₁₀N₄O and a molecular weight of 178.19 g/mol. This compound is exclusively intended for research use as a chemical intermediate in the synthesis of biologically active compounds . Its purine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structure commonly found in molecules with activity against a wide array of biological targets . Researchers are particularly interested in this compound and its analogs for their potential application in developing pharmaceuticals that target neurological and inflammatory conditions. Its function is linked to its role as a building block for purine derivatives that can interact with adenosine receptors, which are implicated in processes like vasodilation, anti-inflammation, and the modulation of central nervous system activity . Additionally, purine derivatives are actively investigated for their potential as novel antiviral or anticancer agents . The compound should be stored sealed at room temperature in a dry environment . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O B12501507 2-Propyl-1H-purin-6(9H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-propyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H10N4O/c1-2-3-5-11-7-6(8(13)12-5)9-4-10-7/h4H,2-3H2,1H3,(H2,9,10,11,12,13)

InChI Key

VHBRFXIQLSKKED-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Propyl 1h Purin 6 9h One

De Novo Synthesis Approaches for the 2-Propyl-1H-purin-6(9H)-one Core

Cyclization Strategies for Purine (B94841) Ring Formation

The final and key step in the Traube synthesis is the formation of the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. This is achieved by the cyclization of a 4,5-diaminopyrimidine (B145471) intermediate. For the synthesis of this compound, the specific precursor required is 2-propyl-4,5-diamino-6-hydroxypyrimidine.

The cyclization is accomplished by reacting this diamine with a reagent that can provide the single carbon atom (C8) needed to close the five-membered imidazole ring. researchgate.net Common and effective reagents for this transformation include:

Formic Acid: Heating the diaminopyrimidine precursor with formic acid is a traditional and straightforward method that leads to the formation of the purine ring. thieme-connect.de

Triethyl Orthoformate: This reagent serves as a less harsh alternative to formic acid and can be used to achieve cyclization, often with good yields.

Diethoxymethyl Acetate: This is another effective one-carbon source for the cyclization step. thieme-connect.de

The reaction proceeds via an initial formylation of one of the amino groups (typically the more nucleophilic C5-amino group), followed by an intramolecular condensation and dehydration to yield the final aromatic purine ring system.

Precursor Design and Selection for this compound Synthesis

The successful synthesis of the target compound is critically dependent on the preparation of the key intermediate, 2-propyl-4,5-diamino-6-hydroxypyrimidine . The synthesis of this precursor is a multi-step process that begins with simple acyclic starting materials.

Pyrimidine Ring Formation: The initial step involves the condensation of a butyric acid derivative (such as ethyl butyrate) with guanidine (B92328) in the presence of a strong base like sodium ethoxide. This reaction forms the fundamental pyrimidine ring, yielding 2-propyl-4-amino-6-hydroxypyrimidine . This method is analogous to established procedures for creating 2-substituted pyrimidines. orgsyn.orgnih.gov

Introduction of the Second Amino Group: To prepare for the final cyclization, a second amino group must be introduced at the C5 position of the pyrimidine ring. This is typically achieved in a two-step sequence: drugfuture.comchemistry-online.com

Nitrosation: The 2-propyl-4-amino-6-hydroxypyrimidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to introduce a nitroso group (-NO) at the C5 position, forming 2-propyl-4-amino-5-nitroso-6-hydroxypyrimidine . google.com

Reduction: The 5-nitroso group is then reduced to an amino group (-NH2). Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd) or chemical reductants like sodium dithionite (B78146) or ammonium (B1175870) sulfide. drugfuture.com This step yields the crucial 2-propyl-4,5-diamino-6-hydroxypyrimidine precursor, ready for the final ring closure.

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing the final cyclization step is essential for maximizing the yield and purity of this compound. Several reaction parameters can be adjusted to achieve the desired outcome. Key factors include the choice of cyclizing agent, reaction temperature, and reaction time. For instance, using formic acid often requires heating under reflux for several hours to drive the reaction to completion. thieme-connect.de The use of milder reagents like triethyl orthoformate might require different temperature profiles and catalysts.

Post-reaction workup and purification are also critical. The crude product is often colored due to impurities, which can be removed by treating the product with decolorizing charcoal. thieme-connect.de Precipitation or crystallization from an appropriate solvent system is then used to isolate the final product in high purity.

Cyclizing AgentTypical TemperatureTypical Reaction TimeObserved Outcome
Formic Acid (90%)100-120°C (Reflux)4-6 hoursGood conversion, may require decolorization.
Triethyl Orthoformate110-130°C2-4 hoursMilder conditions, often cleaner reaction.
Diethoxymethyl Acetate100°C1-2 hoursEffective for rapid, high-yield synthesis.

Functionalization and Derivatization Strategies of this compound

Once the this compound core has been synthesized, it can be further modified to create a variety of derivatives. These modifications can be broadly categorized into reactions at the nitrogen atoms of the purine ring and substitutions at the carbon atoms.

N-Alkylation and N-Acylation of this compound

The purine ring contains acidic N-H protons at the N9 and N7 positions, which can be substituted through alkylation or acylation.

N-Alkylation: Direct alkylation of the purine ring using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) is a common method. However, this reaction often leads to a mixture of N9 and N7 alkylated isomers. acs.org The thermodynamically more stable N9 isomer is typically the major product, but significant amounts of the N7 isomer can also be formed. The ratio of these isomers is influenced by several factors:

Steric Hindrance: The 2-propyl group may exert some steric influence, potentially favoring substitution at the less hindered N9 position.

Reaction Conditions: The choice of solvent, base, and temperature can significantly affect the N9/N7 ratio. Polar aprotic solvents like DMF are common.

Alkylation Agent: The nature of the alkylating agent can also influence regioselectivity.

Alkylation ConditionsTypical ReagentsPrimary OutcomeKey Considerations
Standard AlkylationAlkyl halide, K₂CO₃, DMFMixture of N9 and N7 isomersN9 is usually the major product.
Mitsunobu ReactionAlcohol, PPh₃, DIADOften shows higher selectivity for N9Useful for introducing more complex alkyl groups.
Lewis Acid CatalysisAlkyl halide, SnCl₄Can be tuned to favor N7 or N9Requires silylation of the purine first. acs.org

N-Acylation: The introduction of an acyl group (e.g., benzoyl, acetyl) at the nitrogen atoms is also possible. Direct acylation can be challenging and may result in low yields or acylation at multiple positions. A more controlled approach involves activating the carboxylic acid (e.g., as an acid chloride or using a coupling agent like DCC) before reacting it with the purine. nih.govgoogle.com This method is often used to install protecting groups in nucleoside chemistry.

Substitutions at the Purine Ring System of this compound

Modifying the carbon skeleton of the purine ring, particularly at the C6 position, is a powerful strategy for creating diverse derivatives. The 6-oxo group of the parent compound is not a good leaving group, so a two-step activation and substitution sequence is employed.

Chlorination at C6: The 6-oxo group can be converted into a highly reactive chloro group by treatment with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common reagent for this transformation, sometimes used in combination with PCl₅ or a tertiary amine. indianchemicalsociety.comnih.govgoogle.com This reaction converts this compound into 2-propyl-6-chloropurine .

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position of 2-propyl-6-chloropurine is an excellent leaving group and readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. youtube.com This allows for the introduction of various functional groups at this position. researchgate.net The reaction mechanism involves the addition of the nucleophile to the electron-deficient purine ring, followed by the elimination of the chloride ion. nih.govyoutube.com

Common nucleophiles used in this reaction include:

Amines: Reaction with primary or secondary amines yields 6-amino-purine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides produces 6-alkoxy-purines.

Thiols: Reaction with thiolates leads to the formation of 6-thioether-purines.

This SNAr reaction is a cornerstone of purine chemistry, providing access to a vast array of C6-substituted derivatives from a common 6-chloro intermediate.

Modifications of the 2-Propyl Moiety in this compound

Direct functionalization of the 2-propyl group in this compound presents a route to novel analogs with potentially altered biological activities. While direct C-H activation on the propyl chain of this specific molecule is not extensively documented, general strategies for the functionalization of alkyl groups on heterocyclic systems can be considered. These methods often rely on radical-mediated processes or transition-metal-catalyzed C-H activation.

For instance, late-stage functionalization of alkyl groups attached to nitrogen-containing heterocycles can be achieved through radical-based approaches such as the Minisci reaction. This involves the generation of an alkyl radical which then adds to the protonated heterocycle. However, the regioselectivity of such reactions on the propyl chain can be challenging to control.

Another potential avenue is the use of transition metal-catalyzed C-H activation. Catalysts based on metals like palladium, rhodium, or iridium can facilitate the direct introduction of functional groups at specific positions on an alkyl chain, often guided by a directing group on the heterocyclic core. While powerful, this approach would require the synthesis of a bespoke precursor containing a suitable directing group to achieve selective modification of the 2-propyl moiety. Research in this area is ongoing and aims to develop more general and selective methods for the late-stage functionalization of alkyl-substituted heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions on this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nobelprize.org These reactions are particularly valuable for the modification of the purine scaffold. To apply these methods to this compound, a precursor bearing a leaving group, typically a halogen, at a reactive position is required. For example, a 6-chloro-2-propylpurine derivative would be a versatile starting material.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. acs.org This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. By employing a 6-halo-2-propylpurine, a diverse array of aryl, heteroaryl, or vinyl groups can be introduced at the 6-position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the purine halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nobelprize.org

Other notable palladium-catalyzed cross-coupling reactions applicable to the purine core include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (for the introduction of nitrogen-based nucleophiles). nobelprize.org These reactions offer complementary reactivity and substrate scope for the synthesis of a wide range of this compound analogs.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halopurine Scaffolds

Reaction Name Coupling Partners Catalyst/Ligand System (Typical) Resulting Bond
Suzuki-Miyaura Aryl/vinyl boronic acid + Aryl/vinyl halide Pd(PPh₃)₄, PdCl₂(dppf) C-C
Negishi Organozinc reagent + Aryl/vinyl halide Pd(PPh₃)₄ C-C
Stille Organostannane + Aryl/vinyl halide Pd(PPh₃)₄ C-C

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is increasingly being explored for the synthesis of complex molecules like purine derivatives. Enzymes such as purine nucleoside phosphorylases (PNPs) have been utilized in the synthesis of various purine nucleoside analogs. tandfonline.com These enzymes catalyze the reversible phosphorolysis of nucleosides to the corresponding purine base and ribose-1-phosphate.

In a chemoenzymatic strategy, a chemically synthesized 2-propylpurine base could potentially serve as a substrate for a PNP in a transglycosylation reaction. By using a suitable sugar donor, such as a natural or modified nucleoside, it may be possible to enzymatically synthesize novel 2-propylpurine nucleoside analogs. The substrate specificity of the chosen PNP would be a critical factor in the success of such a transformation. rsc.org

While the direct enzymatic synthesis of the 2-propylpurine core itself is less explored, biocatalysis can be employed in the synthesis of key precursors. For example, enzymes could be used for the stereoselective reduction of a ketone or the hydrolysis of an ester in a multi-step chemical synthesis, thereby introducing chirality or enabling functional group manipulation under mild, environmentally friendly conditions.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One green chemistry approach is the use of alternative reaction media. For instance, conducting reactions in water instead of volatile organic solvents can significantly reduce the environmental impact of a synthesis. Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. rsc.org The synthesis of purine analogs has been successfully achieved in neat water under microwave irradiation, demonstrating the potential of this approach. rsc.org

Multicomponent reactions (MCRs) are also a key strategy in green chemistry. researchgate.netbohrium.com MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation. The development of a multicomponent reaction for the synthesis of the 2-propylpurine core would represent a significant advancement in the sustainable production of this class of compounds.

Furthermore, the use of biocatalysts, as discussed in the chemoenzymatic synthesis section, is inherently a green approach, as enzymes operate under mild conditions (temperature, pressure, and pH) and are biodegradable. tandfonline.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
6-chloro-2-propylpurine

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Propyl 1h Purin 6 9h One Analogs

Design Principles for 2-Propyl-1H-purin-6(9H)-one Derivative Libraries

The design and synthesis of derivative libraries of this compound are guided by established principles of medicinal chemistry aimed at exploring the chemical space around the core scaffold. A primary strategy involves the creation of a diverse set of analogs through systematic modifications at key positions of the purine (B94841) ring and the 2-propyl substituent.

A common approach begins with a core intermediate, which can be functionalized in a combinatorial or parallel synthesis fashion. For the purine scaffold, versatile starting materials like 2,6-dichloropurine or related pyrimidines allow for sequential and regioselective introduction of substituents. For instance, a library can be designed by first introducing the propyl group at the C2 position and then diversifying other positions, such as N9, C6, and C8. A multipronged approach using a common intermediate is an efficient strategy to generate a library of diverse C-8 cyclopentyl hypoxanthine (B114508) analogs. nih.gov

Key design principles include:

Positional Scanning: Introducing a variety of functional groups at different accessible positions (N1, C2, C6, N7, C8, N9) on the purine ring to probe for sensitive "hot spots" where modifications significantly impact activity.

Substituent Variation: At each position, employing a range of substituents with varying electronic (electron-donating/withdrawing), steric (small/bulky), and lipophilic (hydrophilic/hydrophobic) properties.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to investigate their role in molecular interactions and to optimize pharmacokinetic profiles. For example, a hydroxyl group might be replaced with an amine or thiol.

Scaffold Hopping: While maintaining key pharmacophoric features, the core purine structure itself might be replaced with other heterocyclic systems to discover novel intellectual property and improved properties.

The synthesis of these libraries often employs robust chemical reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and alkylation. For instance, starting from 2,6-dichloropurine, the N9 position can be alkylated, followed by selective substitution at the C6 and then C2 positions to yield a wide array of 2,6,9-trisubstituted purines. nih.gov

Positional Effects of Substituents on the Purine Ring System of this compound

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the purine core. SAR studies have elucidated the importance of various positions.

N1 and N3 Positions: Alkylation at the N3 position of the xanthine (B1682287) scaffold has been shown to influence activity, with the length of the alkyl chain playing a significant role in phosphodiesterase (PDE) inhibition. researchgate.net

C6 Position: The 6-oxo group is a key feature, acting as a hydrogen bond donor and acceptor. Replacing it with other groups, such as an amino group (transforming the hypoxanthine core to an adenine (B156593) core) or various arylpiperazinyl systems, can dramatically alter the biological target and activity profile. Studies on 2,6,9-trisubstituted purines have shown that an arylpiperazinyl moiety at the C6 position is beneficial for cytotoxic activity.

N7 and N9 Positions: The N9 position is a common site for substitution to improve cell permeability and modulate binding affinity. The distinction between N7 and N9 isomers is crucial, as they often exhibit different biological activities and toxicities. Synthetic strategies typically yield a mixture of N9 and N7 regioisomers, which require careful separation and characterization. SAR analysis of xanthine derivatives at the N7-position has been conducted to evaluate their PCSK9 repression activity. nih.gov

C8 Position: The C8 position is another key site for modification. Introducing substituents here can influence selectivity and potency. For example, the synthesis of C-8 cyclopentyl hypoxanthine analogs has been explored for adenosine (B11128) A1 receptor antagonism. nih.gov

The following table illustrates hypothetical SAR data based on general findings for purine derivatives, demonstrating the impact of positional modifications.

Compound IDR1 (N9-substituent)R2 (C8-substituent)R3 (C6-substituent)Biological Activity (IC₅₀, µM)
REF-01-H-H=O50.0
A-01-CH₃-H=O25.5
A-02-CH₂CH₂OH-H=O15.2
B-01-H-Br=O10.8
B-02-H-Cyclopentyl=O5.1
C-01-H-H-NH₂>100 (Target Shift)
C-02-H-H-NH-benzyl>100 (Target Shift)

Influence of the 2-Propyl Group Modifications on Molecular Interactions

The substituent at the C2 position is critical for modulating the activity and selectivity of purine-based compounds. For this compound, the propyl group itself is a key lipophilic feature that can engage in van der Waals or hydrophobic interactions within a target's binding pocket. Modifications to this group can fine-tune these interactions.

Studies on related purinones have shown that the length and nature of the C2-alkyl substituent can be critical. For certain targets, longer alkyl chains at the R2 position (analogous to the C2 position) were found to improve antitumor activity, suggesting the presence of a hydrophobic pocket that can accommodate larger groups. researchgate.net Conversely, other studies on 2,6,9-trisubstituted purines concluded that the use of bulky systems at the C-2 position is not favorable for cytotoxic activity, indicating steric constraints in the target's binding site.

Modifications can include:

Chain Length Variation: Shortening (ethyl, methyl) or lengthening (butyl, pentyl) the alkyl chain can probe the size of a hydrophobic pocket.

Branching: Introducing branching (e.g., isopropyl, isobutyl) can explore the shape of the binding site and increase steric hindrance.

Introduction of Unsaturation: Incorporating double or triple bonds (e.g., propenyl, propynyl) can introduce rigidity and potential for pi-stacking interactions.

The table below presents hypothetical data on how modifications to the 2-propyl group might influence biological activity.

Compound IDC2-SubstituentRationaleBiological Activity (IC₅₀, µM)
REF-01-CH₂CH₂CH₃ (Propyl)Reference Compound50.0
D-01-CH₂CH₃ (Ethyl)Shorter alkyl chain75.3
D-02-CH(CH₃)₂ (Isopropyl)Branched alkyl chain62.1
D-03-CH₂CH₂CH₂CH₃ (Butyl)Longer alkyl chain35.8
D-04-CH₂CH=CH₂ (Allyl)Introduce unsaturation48.5
D-05-CH₂CH₂CH₂OHIntroduce polar group90.4

Quantitation of SAR (QSAR) and SPR Models for this compound Derivatives

To move beyond qualitative SAR and establish predictive models, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (SPR) studies are employed. These computational models correlate variations in the chemical structure of compounds with their biological activities or physicochemical properties.

In the absence of a high-resolution 3D structure of the biological target, ligand-based QSAR models are particularly valuable. These models are built using a dataset of analogs with known activities. The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical equation that relates these descriptors to the observed activity. nih.govmdpi.com

Key steps in developing a ligand-based QSAR model include:

Data Set Preparation: A series of this compound derivatives with a significant range of biological activities is selected. This set is typically divided into a training set for model generation and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of descriptors are calculated for each molecule, including 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, volume) descriptors.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF) are used to create the model. nih.gov

Model Validation: The model's robustness and predictive power are assessed using internal (e.g., leave-one-out cross-validation) and external validation with the test set. nih.gov

For purine derivatives, QSAR studies have revealed that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are often important for describing antimicrobial activities. mdpi.com A 3D-QSAR study on other purine analogs found that steric properties had a greater contribution to cytotoxicity than electronic properties.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model consists of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

There are two main approaches to generating a pharmacophore model:

Ligand-Based: This method is used when the structures of several active compounds are known but the target structure is not. The active molecules are conformationally analyzed and superimposed to identify common chemical features that are likely essential for activity.

Structure-Based: If the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived by analyzing the key interaction points between the ligand and the binding site.

For hypoxanthine-like scaffolds, pharmacophore models have been successfully developed to identify novel inhibitors of targets like xanthine oxidase and Plasmodium falciparum Hsp90. nih.govacs.org A typical pharmacophore model for a purine analog might include a hydrogen bond donor/acceptor feature corresponding to the N1-H and C6=O groups, another acceptor at N7, and a hydrophobic feature representing the 2-propyl group. Such a model serves as a 3D query for virtual screening of large compound databases to identify new, structurally diverse molecules with the potential for similar biological activity. nih.govacs.org

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different 3D arrangements (conformations) a molecule can adopt due to rotation around its single bonds. libretexts.org The biological activity of a molecule is dictated by its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that allows it to bind effectively to its target.

For this compound and its analogs, key conformational considerations include:

Purine Ring Planarity: The fused purine ring system is largely planar, providing a rigid core for the molecule.

Rotation of the 2-Propyl Group: The single bond connecting the propyl group to the C2 position allows for rotation. The preferred orientation (torsional angle) of this group will be influenced by steric interactions with adjacent parts of the molecule and the binding pocket environment. Different rotamers (conformers resulting from bond rotation) will have different energy levels, and the molecule will spend most of its time in lower-energy states.

Tautomerism: The purine ring can exist in different tautomeric forms (e.g., N7-H vs. N9-H). While the N9-H tautomer is generally predominant for hypoxanthine, the relative stability of tautomers can be influenced by substituents and the surrounding environment, which in turn affects the molecule's hydrogen bonding pattern and recognition by a target.

Computational chemistry methods, such as molecular mechanics and quantum mechanics, are used to calculate the potential energy of different conformations and identify the most stable ones. nih.gov This information is critical for 3D-QSAR and pharmacophore modeling, where it is essential to use a relevant (ideally, the bioactive) conformation for each molecule.

Enantioselective Synthesis and Stereochemical Impact in this compound Research

The introduction of chirality into analogs of this compound represents a critical step in the development of more potent and selective therapeutic agents. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Consequently, the enantioselective synthesis of this compound analogs and the subsequent evaluation of the stereochemical impact on their biological activity are paramount areas of research.

While specific literature detailing the enantioselective synthesis of this compound itself is not extensively available, the principles can be inferred from asymmetric syntheses of related chiral purine analogs. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis are central to obtaining enantiomerically pure or enriched compounds.

Chiral Auxiliaries in Purine Analog Synthesis

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For instance, in the synthesis of chiral heterocyclic compounds, polymer-supported chiral auxiliaries have been employed to achieve high enantioselectivity. This approach offers the advantage of simplified purification, as the polymer-bound auxiliary can be easily filtered off.

Asymmetric Catalysis

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of chiral molecules. This technique utilizes a chiral catalyst to control the stereochemistry of the reaction, often with high efficiency and enantioselectivity. For example, the asymmetric alkylation of a Ni(II) complex of glycine has been developed for the synthesis of chiral heterocyclic amino acids, which can serve as precursors for more complex molecules. This method has demonstrated high yields and excellent diastereoselectivity.

Stereochemical Impact on Biological Activity

The differential biological activity of enantiomers is a well-documented phenomenon in pharmacology. For purine analogs, the stereochemistry of substituents can profoundly affect their binding affinity to target enzymes or receptors, as well as their metabolic stability and pharmacokinetic profiles.

For instance, studies on N-(purin-6-yl)dipeptides have highlighted the critical role of stereochemistry in their antimycobacterial activity. It was observed that the coupling of N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate could lead to racemization at the chiral center of the N-(purin-6-yl)-α-amino acid, resulting in a mixture of diastereomers with potentially different biological activities. An alternative synthetic approach, involving the nucleophilic substitution of a chlorine atom in 6-chloropurine with a dipeptide, was found to proceed without racemization, yielding diastereomerically pure products. This underscores the importance of the synthetic route in maintaining the stereochemical integrity of the final compounds.

The following table summarizes the stereochemical outcomes of different synthetic approaches for N-(purin-6-yl)dipeptides, which can be conceptually extrapolated to the synthesis of chiral this compound analogs.

Synthetic ApproachStereochemical Outcome
Coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamateMixture of (S,S)- and (R,S)-diastereomers (racemization)
Nucleophilic substitution of 6-chloropurine with dipeptidesDiastereomerically pure (S,S)-products (retention of configuration)

This table illustrates the importance of the chosen synthetic route in controlling the stereochemistry of purine-peptide conjugates.

Information regarding the molecular mechanisms of action for this compound is not available in the current body of scientific literature.

Following a comprehensive search of publicly available scientific databases and research articles, no specific data was found concerning the molecular mechanisms of action, biological targets, or intracellular signaling pathway modulation of the chemical compound this compound.

The performed searches for information pertaining to receptor binding studies, enzyme inhibition kinetics, and protein-ligand interaction profiling for this specific compound did not yield any relevant results. Similarly, inquiries into its potential influence on G-Protein Coupled Receptor (GPCR) signaling or kinase pathway regulation returned no specific findings.

Therefore, it is not possible to provide an article structured around the requested outline, as the foundational research data required to populate the specified sections and subsections does not appear to exist in the public domain at this time.

Molecular Mechanisms of Action and Target Engagement of 2 Propyl 1h Purin 6 9h One

Intracellular Signaling Pathway Modulation by 2-Propyl-1H-purin-6(9H)-one

Second Messenger Systems Altered by this compound

The direct impact of this compound on intracellular second messenger systems has not been extensively documented in publicly available research. However, based on the behavior of other purine (B94841) analogs, it is plausible that this compound could modulate signaling pathways that rely on key second messengers such as cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and intracellular calcium ions (Ca²⁺). wikipedia.orgbritannica.comencyclopedia.com

Purine derivatives often exert their effects by interacting with purinergic receptors or enzymes that regulate the levels of these second messengers. For instance, some purine analogs can act as agonists or antagonists of adenosine or P2Y receptors, which are G-protein coupled receptors (GPCRs). wikilectures.eu Activation or inhibition of these receptors can, in turn, modulate the activity of adenyyl cyclase or phospholipase C, leading to changes in the concentrations of cAMP or IP₃ and DAG, respectively. encyclopedia.com Given the structural similarity of this compound to endogenous purines, it is a candidate for such interactions, although specific experimental validation is required.

It is also conceivable that this compound could influence second messenger systems by inhibiting phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. Inhibition of PDEs would lead to an accumulation of cAMP or cGMP, thereby amplifying downstream signaling cascades. This mechanism of action is a well-established paradigm for many substituted purine compounds.

Allosteric Modulation and Orthosteric Binding of this compound

The concepts of orthosteric and allosteric binding are crucial in understanding how a ligand interacts with its target receptor. Orthosteric ligands bind to the same site as the endogenous agonist, while allosteric modulators bind to a distinct site, thereby altering the receptor's affinity for the orthosteric ligand or its signaling efficacy. nih.gov

There is currently no direct evidence to definitively classify this compound as either an orthosteric ligand or an allosteric modulator for any specific target. For many purine derivatives, the primary mode of interaction is often orthosteric, particularly for targets like adenosine receptors where they mimic the endogenous ligand, adenosine. frontiersin.org However, the discovery of allosteric sites on various GPCRs, including purinergic receptors, has opened up the possibility of allosteric modulation by novel synthetic ligands. nih.govnih.gov

The propyl group at the 2-position of the purine ring in this compound could potentially influence its binding mode. This substitution might confer selectivity for a particular receptor subtype or even favor binding to an allosteric pocket. Site-directed mutagenesis studies on purinergic receptors have identified specific residues that are critical for allosteric modulator binding, and these are often distinct from the orthosteric binding site. scispace.com Without experimental data, any claims about the binding mode of this compound remain speculative.

Biophysical Characterization of this compound-Target Interactions

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to its target molecule. malvernpanalytical.com This technique can determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.govkhanacademy.org

An ITC experiment with this compound and a putative target protein would provide a complete thermodynamic profile of their interaction. The sign and magnitude of the enthalpy change would indicate whether the binding is enthalpically or entropically driven, offering insights into the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) governing the binding event.

Table 1: Hypothetical ITC Data for this compound Binding to a Target Protein

ParameterValueUnit
Stoichiometry (n)1.1-
Association Constant (Kₐ)2.5 x 10⁶M⁻¹
Dissociation Constant (K₋)400nM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)12.2cal/mol·K

This table represents hypothetical data that could be obtained from an ITC experiment and is for illustrative purposes only.

Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor biomolecular interactions. scispace.com In an SPR experiment, one molecule (the ligand, e.g., a target protein) is immobilized on a sensor surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov

SPR analysis can provide kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the equilibrium dissociation constant (K₋) can be calculated. This level of detail allows for a more dynamic understanding of the binding event than what is provided by equilibrium-based methods alone.

Table 2: Hypothetical SPR Kinetic Data for this compound Interaction

ParameterValueUnit
Association Rate (kₐ)1.8 x 10⁵M⁻¹s⁻¹
Dissociation Rate (k₋)7.2 x 10⁻³s⁻¹
Dissociation Constant (K₋)40nM

This table represents hypothetical data that could be obtained from an SPR experiment and is for illustrative purposes only.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for studying ligand-target interactions at an atomic level. sci-hub.seresearchgate.netnih.gov NMR can provide information on the binding site, the conformation of the ligand and the target upon binding, and the dynamics of the interaction. springernature.com

In the context of this compound, NMR could be used to identify which parts of the molecule are involved in the binding interaction. For example, chemical shift perturbation studies would involve recording the NMR spectrum of the target protein in the presence and absence of the ligand. Changes in the chemical shifts of specific amino acid residues would indicate their proximity to the binding site. Similarly, saturation transfer difference (STD) NMR could identify the specific protons of this compound that are in close contact with the target protein. sci-hub.se

Table 3: Hypothetical NMR Chemical Shift Perturbations in a Target Protein upon Binding to this compound

ResidueChemical Shift Change (ppm)
Phe780.25
Val1010.18
Leu1230.31
Tyr1560.22

This table represents hypothetical data from an NMR chemical shift perturbation experiment and is for illustrative purposes only.

Preclinical Pharmacological Investigations of 2 Propyl 1h Purin 6 9h One in Research Models

In Vitro Cellular Assays for Biological Response Elicited by 2-Propyl-1H-purin-6(9H)-one

Extensive searches for in vitro studies involving this compound did not yield any specific data. This includes a lack of information on its activity in various cell-based functional assays, primary cell culture systems, or its inclusion in high-throughput screening campaigns for the discovery of analogs with specific biological activities.

Cell Line-Based Functional Assays for this compound Activity

No studies were identified that have investigated the effects of this compound in cell line-based functional assays. Such assays are crucial in early-stage drug discovery to determine a compound's mechanism of action and biological effects.

Primary Cell Culture Studies with this compound

There is no available research detailing the use of this compound in primary cell cultures. These studies are important for understanding a compound's effects in a more physiologically relevant context compared to immortalized cell lines.

High-Throughput Screening of this compound Analogs

No high-throughput screening campaigns that include this compound or its analogs have been reported in the public domain. Such screening efforts are fundamental for identifying lead compounds and for structure-activity relationship (SAR) studies.

In Vivo Efficacy Studies in Animal Models Utilizing this compound

Similarly, no in vivo studies in animal models have been published for this compound. This indicates a lack of data on its potential efficacy in disease models and on its pharmacodynamic properties.

Proof-of-Concept Studies in Disease Models (e.g., neuroinflammation, cardiovascular)

There is no evidence of proof-of-concept studies for this compound in any disease models, including those for neuroinflammation or cardiovascular conditions. These studies are essential to establish the therapeutic potential of a compound.

Pharmacodynamic Biomarker Evaluation for this compound

Without in vivo studies, there has been no evaluation of pharmacodynamic biomarkers for this compound. The measurement of such biomarkers is critical for understanding the dose-response relationship and the biochemical effects of a compound in a living organism.

Organotypic Slice Culture Investigations with this compound

No publicly available research data was found for this section.

Comparative Studies of this compound with Related Purine (B94841) Derivatives

No publicly available research data was found for this section.

Computational and Theoretical Studies on 2 Propyl 1h Purin 6 9h One

Molecular Docking and Scoring of 2-Propyl-1H-purin-6(9H)-one with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov Scoring functions are then used to estimate the binding affinity, providing a quantitative measure of the interaction strength.

Receptor-based docking simulations are instrumental in predicting the binding mode and affinity of a ligand within the active site of a biological target. researchgate.net For this compound, a derivative of hypoxanthine (B114508), a relevant biological target for such simulations is Xanthine (B1682287) Oxidase (XO). XO is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. researchgate.nettci-thaijo.org

In a typical docking study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the enzyme. The docking algorithm explores various possible conformations and orientations of the ligand, and a scoring function estimates the binding energy for each pose.

Studies on similar purine derivatives have shown that the interactions within the XO active site are often characterized by hydrogen bonds and hydrophobic interactions. acs.org For this compound, it is hypothesized that the purine core would form key hydrogen bonds with residues in the active site, similar to the binding of the natural substrate, hypoxanthine. The 2-propyl group would likely occupy a hydrophobic pocket within the active site, potentially enhancing the binding affinity compared to the unsubstituted parent molecule.

Below is a hypothetical data table illustrating the results of a receptor-based docking simulation of this compound and its parent compound, hypoxanthine, with human Xanthine Oxidase.

CompoundDocking Score (kcal/mol)Predicted Interacting ResiduesInteraction Type
This compound-8.5Phe914, Phe1009, Leu1014Hydrophobic
Arg880, Thr1010Hydrogen Bond
Hypoxanthine-6.2Phe914, Phe1009Hydrophobic
Arg880, Thr1010, Glu802Hydrogen Bond

Fragment-based drug discovery (FBDD) is a strategy that begins by screening small chemical fragments, which typically have low molecular weight and bind with low affinity to the target. frontiersin.orgcriver.com These initial hits are then optimized and linked together to produce a lead compound with higher affinity and specificity. The this compound scaffold can be considered in the context of FBDD in two ways: either as a starting fragment itself or as a more elaborated molecule derived from smaller purine-based fragments.

In a fragment-based approach, the purine core of this compound could be identified as a key fragment that anchors the molecule within a binding site. Computational methods can then be used to explore how different substituents at various positions on the purine ring affect binding. The 2-propyl group, in this context, would be one of many possible chemical extensions from the core fragment, and its contribution to the binding affinity would be evaluated.

Fragment-based docking simulations often employ specialized algorithms and scoring functions designed to handle the weaker interactions of small fragments. These methods can help in identifying key interaction "hotspots" within a protein's binding site that can be targeted by specific chemical moieties on the fragment.

The following interactive table provides a hypothetical example of how different fragments related to the this compound scaffold might be scored in a fragment-based screening against a generic kinase target.

FragmentMolecular Weight (Da)Fragment Binding Energy (kcal/mol)Predicted Key Interaction
Purine120.1-4.1Hydrogen bond with hinge region
1H-purin-6(9H)-one (Hypoxanthine)136.1-5.3Hydrogen bond with hinge region and catalytic lysine
This compound178.2-7.2Hydrogen bond with hinge region and hydrophobic interaction with gatekeeper residue

Molecular Dynamics Simulations of this compound in Complex Systems

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes and interactions of molecules over time. mdpi.com This is particularly useful for understanding how a ligand like this compound behaves within a biological environment.

Once a plausible binding pose of this compound to a target protein is obtained from molecular docking, MD simulations can be employed to refine the complex and study its dynamic behavior. youtube.com These simulations can reveal important information about the stability of the ligand-protein complex, the flexibility of the ligand and the protein, and the specific interactions that are maintained over time.

For instance, an MD simulation of the this compound-Xanthine Oxidase complex could show how the propyl group settles into the hydrophobic pocket and how the purine ring maintains its hydrogen bonds with key active site residues. The simulation can also reveal conformational changes in the protein upon ligand binding, which can be crucial for its function. The stability of these interactions can be quantified by analyzing the simulation trajectory for metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms. youtube.com

The following table presents hypothetical data from a 100-nanosecond MD simulation, highlighting key dynamic properties of the this compound-Xanthine Oxidase complex.

ParameterValueInterpretation
Ligand RMSD (Å)1.2 ± 0.3The ligand remains stably bound in the active site with minor fluctuations.
Protein RMSF of Active Site Residues (Å)0.8 ± 0.2Active site residues show limited flexibility, indicating a stable binding pocket.
Number of Persistent Hydrogen Bonds2Two strong hydrogen bonds between the ligand and the protein are maintained throughout the simulation.

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. MD simulations are particularly well-suited to study these solvent effects by explicitly including water molecules and ions in the simulation box.

For this compound, the solvent can affect the orientation of the propyl group and the tautomeric state of the purine ring. In an aqueous environment, water molecules can form hydrogen bonds with the polar groups of the molecule, influencing its conformational preferences. The hydrophobic propyl group, on the other hand, will tend to be shielded from the aqueous environment, which can have implications for its binding to a protein.

Simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how the conformational landscape of this compound changes with solvent polarity. This information is valuable for understanding its behavior in different biological milieus and for designing experiments.

Quantum Chemical Calculations for Electronic Structure of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.gov These calculations can be used to determine various properties of this compound, including its geometry, charge distribution, and molecular orbitals.

The electronic properties of the purine scaffold are of great interest due to their role in biological recognition and reactivity. The addition of a propyl group at the C2 position can influence the electron density distribution across the purine ring system. DFT calculations can quantify these effects by computing parameters such as atomic charges, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule.

A hypothetical table summarizing the results of a DFT study on this compound is presented below.

PropertyCalculated ValueSignificance
Dipole Moment (Debye)3.5Indicates the overall polarity of the molecule.
HOMO Energy (eV)-6.2Relates to the electron-donating ability of the molecule.
LUMO Energy (eV)-1.8Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)4.4An indicator of the chemical stability and reactivity.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT studies are crucial for understanding its fundamental chemical properties. These calculations can elucidate the molecule's geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). wikipedia.orgyoutube.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as it helps in determining the chemical reactivity and kinetic stability of the molecule. The energy gap between the HOMO and LUMO provides information about the molecule's stability. malayajournal.org Furthermore, the Molecular Electrostatic Potential (MEP) surface, which can be calculated using DFT, helps in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack. malayajournal.org While specific DFT data for this compound is not extensively available in public literature, the methodology is widely applied to similar purine derivatives. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of a Purine Derivative

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eVIndicates chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment 3.5 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

Calculation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) of this compound

Computational methods are also employed to predict the spectroscopic properties of molecules like this compound. These theoretical spectra can aid in the interpretation of experimental data and in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov These calculations can predict the absorption maxima (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net For purine derivatives, the UV-Vis spectrum is sensitive to the electronic structure and can be influenced by substitutions on the purine ring. researchgate.net

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. mdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net The resulting theoretical Infrared (IR) spectrum shows the characteristic vibrational modes of the molecule, which correspond to the stretching and bending of its chemical bonds. This information is valuable for identifying functional groups present in this compound.

Table 2: Illustrative Calculated Spectroscopic Data for a Purine Derivative

Spectroscopic TechniqueCalculated ParameterValue
UV-Vis (TD-DFT) λmax265 nm
¹H NMR (GIAO) Chemical Shift (H8)7.9 ppm
¹³C NMR (GIAO) Chemical Shift (C6)155 ppm
IR (DFT) C=O Stretch Frequency1680 cm⁻¹

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) Studies for this compound Binding

Understanding how a molecule like this compound binds to a biological target, such as a protein, is crucial for its development as a potential therapeutic agent. Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MMPBSA) are two computational methods used to estimate the binding free energy of a ligand to its receptor.

Free Energy Perturbation (FEP): FEP is a rigorous computational method based on statistical mechanics that can be used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.govvu.nl This method involves creating a non-physical, or "alchemical," transformation between two ligands to compute the free energy difference. nih.gov FEP calculations are computationally intensive but can provide highly accurate predictions of binding affinity. nih.gov

MMPBSA: The MMPBSA method is a more approximate but computationally less expensive approach to estimate binding free energies. nih.gov It combines molecular mechanics energy calculations with continuum solvation models to calculate the free energy of binding. nih.gov The method involves calculating the energies of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then estimated by taking the difference between these energies and accounting for solvation effects. nih.gov

While specific FEP or MMPBSA studies on this compound are not readily found, these techniques are widely applied in drug discovery projects involving purine analogs to predict their binding affinities to various protein targets.

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. nih.gov For a compound like this compound, these technologies can be applied for predictive modeling of its activity and for the de novo design of novel analogs.

Predictive Modeling for this compound Activity

Machine learning models can be trained on datasets of known compounds and their biological activities to predict the activity of new or untested compounds. nih.gov For this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. researchgate.net QSAR models correlate the chemical structure of a compound with its biological activity using molecular descriptors. nih.govnih.gov These descriptors are numerical representations of the chemical and physical properties of the molecule. Once a reliable QSAR model is built, it can be used to predict the biological activity of this compound and its derivatives. github.com

Table 3: Example of Molecular Descriptors Used in QSAR Modeling

DescriptorDescriptionRelevance to Bioactivity
LogP The logarithm of the partition coefficient between octanol (B41247) and water.Represents the lipophilicity of the molecule, affecting its ability to cross cell membranes.
Molecular Weight The mass of one mole of the substance.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O, N).Important for specific interactions with biological targets.
Hydrogen Bond Acceptors The number of electronegative atoms (O, N) with lone pairs.Crucial for forming hydrogen bonds with the target protein.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

De Novo Design of this compound Analogs

Advanced Analytical Techniques for the Research and Characterization of 2 Propyl 1h Purin 6 9h One

Chromatographic Methods for Separation and Purification of 2-Propyl-1H-purin-6(9H)-one

Chromatography is fundamental to the isolation and purification of this compound from synthetic reaction mixtures or biological matrices. The choice of technique depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of purine (B94841) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound due to its moderate polarity. In this mode, a nonpolar stationary phase, typically octadecyl-silica (C18), is used with a polar mobile phase. nih.gov

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, the retention time of this compound can be precisely controlled. nih.govnih.gov The pH of the buffer is a critical parameter for ionizable compounds like purines, as it affects their charge state and, consequently, their retention behavior. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be employed to achieve optimal separation from impurities or other components. frontiersin.org Detection is commonly performed using ultraviolet (UV) spectroscopy, as the purine ring system possesses a strong chromophore. frontiersin.org

Table 1: Typical HPLC Parameters for the Analysis of Purine Derivatives like this compound.
ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8, 5 µm or sub-2 µm particle sizeProvides a nonpolar stationary phase for retention of the analyte.
Mobile PhaseAqueous buffer (e.g., phosphate, acetate) and organic modifier (e.g., acetonitrile, methanol)Elutes the compound from the column; composition determines selectivity and retention.
Elution ModeIsocratic or GradientMaintains constant or varies mobile phase strength for optimal separation.
Flow Rate0.5 - 2.0 mL/minControls the speed of the analysis and influences peak shape.
DetectionUV Spectroscopy (e.g., at 254 nm or 260 nm)Quantifies the analyte based on its absorbance of UV light.
Column TemperatureAmbient to 40 °CImproves peak shape and reproducibility.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, purines like this compound are generally non-volatile and thermally labile due to their polar functional groups and hydrogen bonding capabilities. researchgate.net Therefore, direct analysis by GC is not feasible.

To overcome this limitation, derivatization is required. libretexts.org This process involves chemically modifying the compound to produce a more volatile and thermally stable derivative. youtube.com For this compound, common derivatization strategies include:

Silylation: This is a widely used method where active hydrogens in the molecule (on the amine and amide groups) are replaced with a trimethylsilyl (TMS) group. libretexts.orgyoutube.com

Acylation: This involves reacting the compound with an acylating agent to form ester and amide derivatives.

Alkylation: This method introduces an alkyl group to the polar functional groups. youtube.com

Once derivatized, the resulting volatile compound can be separated on a GC column, typically a fused silica capillary column with a nonpolar stationary phase. The separated derivatives are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Compounds with Active Hydrogens.
Derivatization MethodReagent ExampleTarget Functional GroupResulting Derivative
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-NH, -OHTrimethylsilyl (TMS) ether/amine
AcylationTrifluoroacetic anhydride (TFAA)-NH, -OHTrifluoroacetyl ester/amide
AlkylationPentafluorobenzyl bromide (PFBBr)-NH, -OHPentafluorobenzyl (PFB) ether/amine

Supercritical Fluid Chromatography (SFC) in this compound Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC has gained prominence in pharmaceutical analysis due to its high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to HPLC. nih.govnih.gov

SFC is well-suited for the analysis of a wide range of compounds, including those that are challenging for either GC or HPLC. teledynelabs.com For the analysis of this compound, SFC offers a unique selectivity that is often complementary to reversed-phase HPLC. americanpharmaceuticalreview.com A polar organic modifier, such as methanol, is typically added to the supercritical CO2 mobile phase to increase its solvating power and elute polar compounds from the stationary phase. A variety of stationary phases can be used, providing flexibility in method development. americanpharmaceuticalreview.com The technique's high speed and efficiency make it valuable for high-throughput screening and purification applications. nih.gov

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for identifying its metabolites in research studies.

Advanced NMR Spectroscopy (2D, Solid-State) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) NMR experiments are often necessary to fully assign the structure of complex molecules like this compound. ipb.pt

2D NMR Spectroscopy: These experiments reveal correlations between different nuclei within the molecule, providing information on connectivity and spatial proximity. wikipedia.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the propyl chain and the purine ring protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, allowing for definitive assignment of ¹³C signals. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing insights into the three-dimensional structure and conformation of the molecule. researchgate.net

Solid-State NMR (ssNMR): Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the molecule's structure in the solid phase. emory.edu This technique can be used to study polymorphism, molecular packing, and intermolecular interactions of this compound in its crystalline form. emory.edu

Table 3: Information Gained from Advanced NMR Techniques for this compound.
NMR ExperimentType of InformationApplication to this compound
COSY¹H-¹H through-bond correlationsConfirms proton connectivity within the propyl chain.
HSQC¹H-¹³C one-bond correlationsAssigns each carbon to its directly attached proton(s).
HMBC¹H-¹³C multiple-bond correlationsEstablishes the connection of the propyl group to the purine core and confirms ring structure.
NOESY¹H-¹H through-space correlationsProvides information on the 3D conformation of the molecule.
Solid-State NMRStructural information in the solid phaseInvestigates crystalline forms and molecular packing.

High-Resolution Mass Spectrometry (HRMS) for this compound Metabolite Identification (in research settings, not clinical)

High-Resolution Mass Spectrometry (HRMS) is a critical tool in metabolic research, enabling the identification of potential metabolites of a parent compound. nih.gov When coupled with a chromatographic separation technique like UPLC (Ultra-Performance Liquid Chromatography), it allows for the analysis of complex biological samples. chromatographyonline.com

In a research setting, to investigate the metabolism of this compound, a biological system (e.g., liver microsomes) would be incubated with the compound. The resulting mixture is then analyzed by LC-HRMS. The HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). mdpi.com This high accuracy allows for the determination of the elemental composition of the parent compound and its potential metabolites. mdpi.com

By comparing the HRMS data of control samples with samples incubated with this compound, researchers can identify new peaks corresponding to potential metabolites. The accurate mass measurement helps to propose molecular formulas for these metabolites, which often result from common metabolic reactions such as oxidation (e.g., hydroxylation of the propyl chain), N-dealkylation, or conjugation with endogenous molecules like glucuronic acid or sulfate. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

Table 4: Hypothetical Metabolites of this compound and their Identification by HRMS.
Metabolic ReactionHypothetical Metabolite StructureChange in MassExpected Exact Mass
Parent CompoundThis compoundN/A178.0855
HydroxylationHydroxylation on the propyl chain+15.9949194.0804
Oxidation to Carboxylic AcidOxidation of the terminal methyl group+29.9898208.0753
GlucuronidationAddition of a glucuronic acid moiety+176.0321354.1176

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal, a three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a specific crystal structure for this compound is not publicly available, the extensive crystallographic data on guanine and its derivatives provide a strong basis for predicting its structural behavior.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a common strategy to modify the physicochemical properties of a compound. mdpi.com The hydrogen bonding capabilities of the purine ring in this compound make it an excellent candidate for co-crystal formation with other molecules that can act as hydrogen bond donors or acceptors. X-ray crystallography is indispensable for confirming the formation of a co-crystal and characterizing the specific interactions between the constituent molecules.

Below is a table of representative crystallographic data for guanine and one of its derivatives, illustrating the type of information obtained from X-ray crystallography.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
GuanineC₅H₅N₅OMonoclinicP2₁/n10.373.8416.75108.5 nih.gov
N9-(2-hydroxyethyl)adenineC₇H₉N₅OMonoclinicP2₁/c8.2311.529.07105.4 mdpi.com

This table presents data for analogous compounds to illustrate the principles of X-ray crystallography as applied to purine derivatives.

Vibrational Spectroscopy (FTIR, Raman) for this compound Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure and intermolecular interactions of a compound by probing its vibrational modes. nih.govresearchgate.netresearchgate.net

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, key vibrational modes would include the C=O stretching of the carbonyl group, N-H stretching and bending of the amine and imidazole (B134444) groups, and various vibrations of the purine ring system. nih.govresearchgate.net Changes in the position and intensity of these bands upon interaction with other molecules can provide evidence of hydrogen bonding or other intermolecular forces. researchgate.net For instance, the involvement of the C=O group in a hydrogen bond would typically lead to a downward shift in its stretching frequency.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govnih.gov The resulting Raman spectrum also provides a fingerprint of the molecule's vibrational modes. Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study molecules in aqueous solutions, which is often a challenge for FTIR. nih.govacs.org A characteristic feature in the Raman spectra of guanine derivatives is the intense purine ring-breathing mode. researchgate.net Shifts in this mode can indicate changes in the electronic structure of the purine ring due to intermolecular interactions.

The table below lists some characteristic vibrational frequencies for guanine, which are expected to be present with some shifts in the spectrum of this compound.

Vibrational ModeGuanine FTIR (cm⁻¹)Guanine Raman (cm⁻¹)Reference(s)
N-H Stretching~3300-3100- researchgate.net
C=O Stretching~1700-1600~1670 nih.govresearchgate.net
NH₂ Scissoring~1650- researchgate.net
Purine Ring Breathing-~650 researchgate.net

This table presents data for the parent compound, guanine, to illustrate the expected vibrational modes for this compound.

Microfluidics and Lab-on-a-Chip Platforms for this compound Analysis

Microfluidics and lab-on-a-chip (LOC) technologies involve the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.gov These platforms offer several advantages for chemical and biological analysis, including high throughput, low sample and reagent consumption, and the potential for automation and integration of multiple analytical steps. nih.gov

For the analysis of this compound, microfluidic platforms could be developed for a variety of applications:

High-Throughput Screening of Interactions: LOC devices can be designed with arrays of microchambers to simultaneously screen the interaction of this compound with a large number of potential biological targets, such as proteins or nucleic acids. nih.govchemyx.com Changes in fluorescence, surface plasmon resonance, or other detectable signals upon binding can be monitored in each chamber.

Kinetic Analysis of Binding: The precise fluid control in microfluidic systems allows for the rapid mixing of reactants and the real-time monitoring of binding kinetics between this compound and its targets. nih.gov This can provide valuable information on association and dissociation rate constants.

Biomarker Detection: If this compound or its metabolites are identified as biomarkers, LOC devices incorporating specific recognition elements (e.g., antibodies or aptamers) could be developed for their rapid and sensitive detection in biological samples. chemyx.com

Cell-Based Assays: Microfluidic platforms can be used to culture cells and study the effects of this compound on cellular processes in a controlled microenvironment that can mimic physiological conditions more closely than traditional cell culture methods. mdpi.com

While specific microfluidic devices for the analysis of this compound have not been reported, the versatility of this technology makes it a promising tool for future research on this and other small molecules. The development of such platforms could significantly accelerate the characterization of its biological activity and potential therapeutic applications.

Future Research Directions and Translational Research Applications of 2 Propyl 1h Purin 6 9h One

Development of Novel Research Probes Based on 2-Propyl-1H-purin-6(9H)-one

Currently, there is no published research detailing the development of research probes based on the this compound scaffold. However, the general principles of probe development could be applied to this molecule. Future research could focus on synthesizing derivatives of this compound that incorporate reporter molecules, such as fluorophores, biotin, or photo-affinity labels. These probes would be invaluable tools for identifying and characterizing the cellular targets of this compound, a critical first step in elucidating its mechanism of action. The design of such probes would depend on initial screening to identify any biological activity.

Integration of this compound into Multi-Targeted Research Strategies

The concept of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets, is a growing area of interest in drug discovery. For this compound to be integrated into such strategies, its primary biological targets would first need to be identified. Research on other substituted purines has revealed their ability to interact with a range of targets, including kinases and other enzymes. nih.gov Future investigations could explore whether this compound exhibits a similar polypharmacological profile. If it is found to modulate multiple targets of interest in a particular disease pathway, it could serve as a starting point for the development of multi-targeted agents.

Potential for this compound in Chemical Biology Tool Development

Chemical biology tools are small molecules used to study and manipulate biological systems. While no such tools based on this compound have been reported, its unique chemical structure could be exploited for this purpose. For instance, if the compound is found to have a specific biological effect, it could be used as a chemical tool to probe the physiological role of its target protein(s). Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of more potent and selective tools for chemical biology research.

Exploration of this compound in Advanced Research Models (e.g., organoids, 3D cultures)

Advanced research models such as organoids and 3D cell cultures offer a more physiologically relevant environment for studying the effects of chemical compounds compared to traditional 2D cell cultures. There is no evidence in the current literature of this compound having been tested in these systems. Future research should involve screening this compound in a variety of organoid models (e.g., tumor organoids, healthy tissue organoids) to assess its efficacy and potential toxicity in a more life-like context. This would be a crucial step in evaluating its translational potential.

Synergistic Effects of this compound with other Research Compounds

The investigation of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a common strategy in drug discovery. No studies on the synergistic potential of this compound have been published. Once a biological activity for this compound is identified, it would be logical to explore its combination with other known research compounds or approved drugs. Such studies could reveal novel therapeutic strategies with enhanced efficacy or the ability to overcome resistance mechanisms.

Economic and Patent Landscape Analysis Related to this compound (from a research investment perspective)

A review of the patent landscape reveals a number of patents covering substituted purine (B94841) derivatives for various applications. However, a specific analysis of the economic and patent landscape for this compound is not feasible due to the lack of dedicated research and development activities for this particular molecule. From a research investment perspective, the novelty of this compound could be seen as both an advantage and a risk. The absence of existing intellectual property could provide a clear path for new patents. However, the lack of foundational research means that significant investment would be required to establish its biological activity and therapeutic potential, with no guarantee of success.

Below is a table summarizing the current research status for each future direction:

Research DirectionCurrent Status of this compound
8.1. Development of Novel Research Probes No published research.
8.2. Integration into Multi-Targeted Strategies No identified biological targets.
8.3. Chemical Biology Tool Development No reported biological activity to leverage.
8.4. Exploration in Advanced Research Models No studies in organoids or 3D cultures.
8.5. Synergistic Effects with other Compounds No biological activity to assess in combination.
8.6. Economic and Patent Landscape Analysis No specific patents or economic data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.